Methyl 2-chloro-5-methoxyisonicotinate
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Overview
Description
Methyl 2-chloro-5-methoxyisonicotinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 5-position on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-methoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-methoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be conducted in a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methoxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like hydrogen gas, palladium catalyst, solvents such as ethanol or methanol.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-methoxyisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methoxyisonicotinate
- Methyl 2-chloro-3-methoxyisonicotinate
- Methyl 2-chloro-5-methylisonicotinate
Uniqueness
Methyl 2-chloro-5-methoxyisonicotinate is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
NOYAFJBZYRLDQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)OC)Cl |
Origin of Product |
United States |
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